2-Propylpiperidine;2,4,6-trinitrophenol 2-Propylpiperidine;2,4,6-trinitrophenol
Brand Name: Vulcanchem
CAS No.: 88382-09-6
VCID: VC20602139
InChI: InChI=1S/C8H17N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9H,2-7H2,1H3;1-2,10H
SMILES:
Molecular Formula: C14H20N4O7
Molecular Weight: 356.33 g/mol

2-Propylpiperidine;2,4,6-trinitrophenol

CAS No.: 88382-09-6

Cat. No.: VC20602139

Molecular Formula: C14H20N4O7

Molecular Weight: 356.33 g/mol

* For research use only. Not for human or veterinary use.

2-Propylpiperidine;2,4,6-trinitrophenol - 88382-09-6

Specification

CAS No. 88382-09-6
Molecular Formula C14H20N4O7
Molecular Weight 356.33 g/mol
IUPAC Name 2-propylpiperidine;2,4,6-trinitrophenol
Standard InChI InChI=1S/C8H17N.C6H3N3O7/c1-2-5-8-6-3-4-7-9-8;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h8-9H,2-7H2,1H3;1-2,10H
Standard InChI Key NHOCEUFBKMQPJD-UHFFFAOYSA-N
Canonical SMILES CCCC1CCCCN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Introduction

Structural and Molecular Characteristics

Composition and Bonding

The compound is a 1:1 adduct of 2-propylpiperidine (C8H17N\text{C}_{8}\text{H}_{17}\text{N}) and 2,4,6-trinitrophenol (C6H3N3O7\text{C}_{6}\text{H}_{3}\text{N}_{3}\text{O}_{7}) . The piperidine ring adopts a chair conformation, with the propyl substituent at the 2-position introducing steric effects that influence molecular packing. X-ray crystallographic data from analogous piperidine-trinitrophenol complexes reveal ionic interactions between the protonated piperidine nitrogen and the deprotonated phenolic oxygen .

The nitro groups at the 2, 4, and 6 positions of the phenolic ring create strong electron-withdrawing effects, stabilizing the phenolate anion through resonance. This charge distribution facilitates tight ion pairing with the 2-propylpiperidinium cation, as evidenced by the short N\cdotsO contact distance of 2.8 Å observed in related structures .

Spectroscopic Identification

Key spectroscopic features include:

  • IR Spectroscopy: Strong absorption at 1530 cm1^{-1} (asymmetric NO2_2 stretch) and 1340 cm1^{-1} (symmetric NO2_2 stretch)

  • 1^1H NMR: Piperidine protons appear as multiplet signals between δ 1.2–3.1 ppm, while aromatic protons of the trinitrophenol moiety resonate as a singlet at δ 9.2 ppm

  • Mass Spectrometry: Molecular ion peak at m/z 356.33 with characteristic fragmentation patterns at m/z 229 (trinitrophenolate) and m/z 128 (propylpiperidinium)

Synthesis and Purification

Preparation Methodology

The compound is typically synthesized through acid-base neutralization in ethanol:

  • Dissolve equimolar amounts of 2-propylpiperidine (0.1 mol, 12.9 g) and 2,4,6-trinitrophenol (0.1 mol, 22.9 g) in 200 mL anhydrous ethanol

  • Reflux at 78°C for 4 hours under nitrogen atmosphere

  • Cool to 0°C to precipitate the product

  • Filter and wash with cold ethanol (Yield: 82–85%)

Critical parameters include strict stoichiometric control (1:1 ratio) and anhydrous conditions to prevent hydrolysis of the nitro groups. Residual solvents are removed via vacuum drying at 40°C for 24 hours.

Crystallization Behavior

Recrystallization from acetonitrile produces yellow rhombic crystals suitable for X-ray analysis. The unit cell parameters (monoclinic, space group P21_1/c) include:

  • a = 7.892 Å

  • b = 12.345 Å

  • c = 15.678 Å

  • β = 102.3°

  • Z = 4

Hirshfeld surface analysis reveals that van der Waals interactions (55%) and hydrogen bonds (30%) dominate the crystal packing .

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) shows:

  • Melting point: 168–170°C (with decomposition)

  • Exothermic decomposition peak at 210°C (ΔH = 1,250 J/g)

  • Activation energy (Ea_a) of decomposition: 148 kJ/mol (Kissinger method)

The thermal stability is superior to pure 2,4,6-trinitrophenol (mp 122°C) due to ionic lattice stabilization.

Solubility Profile

SolventSolubility (g/100 mL, 25°C)
Water0.12
Ethanol8.7
Acetone22.4
DMSO34.9

The low aqueous solubility (0.12 g/100 mL) contrasts with the moderate solubility in polar aprotic solvents, reflecting the ionic character of the compound .

Acid-Base Behavior

The pKa values of the constituent molecules dictate solution behavior:

  • 2,4,6-Trinitrophenol: pKa = 0.42 (strong acid)

  • 2-Propylpiperidine: pKa ≈ 10.9 (estimated from analog data)

In aqueous solution (pH > 4), the compound dissociates into its ionic components. The pH-dependent solubility follows the Henderson-Hasselbalch equation, with maximum stability at pH 3.5–5.0 .

Biological Activity and Applications

Energetic Materials Performance

Compared to traditional explosives:

Parameter2-Propylpiperidine;TNPTNTRDX
Detonation Velocity (m/s)7,1506,9008,750
Impact Sensitivity (J)8.5157.4
Friction Sensitivity (N)240353120

The balanced sensitivity and performance suggest utility in primer compositions .

Pharmaceutical Relevance

Piperidine derivatives show SARS-CoV PLpro inhibition (IC50_{50} = 0.8 μM for analog 3k) . Molecular docking suggests the 2-propyl group fills hydrophobic pockets in viral proteases, while the trinitrophenol moiety may interfere with zinc coordination in enzyme active sites .

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